Enzymatic Selectivity: >10,000-Fold DPP-4 Selectivity Versus Saxagliptin and Vildagliptin
Alogliptin demonstrates >10,000-fold in vitro selectivity for DPP-4 over the structurally related serine proteases DPP-8 and DPP-9, a safety-relevant selectivity window substantially exceeding that of saxagliptin (<450-fold) and vildagliptin (<300-fold) [1]. The mean IC50 for human DPP-4 is approximately 6.9 nM, with IC50 values for DPP-8, DPP-9, DPP-2, FAP, PEP, and tryptase all exceeding 100,000 nM, confirming the >10,000-fold selectivity margin [1][2].
| Evidence Dimension | In vitro selectivity ratio (DPP-4 IC50 versus DPP-8/DPP-9 IC50) |
|---|---|
| Target Compound Data | >10,000-fold selectivity (IC50 DPP-4: ~6.9 nM; IC50 DPP-8/9: >100,000 nM) |
| Comparator Or Baseline | Saxagliptin: <450-fold selectivity; Vildagliptin: <300-fold selectivity; Sitagliptin: >2,600-fold selectivity |
| Quantified Difference | Alogliptin selectivity is >22× higher than saxagliptin and >33× higher than vildagliptin |
| Conditions | Recombinant human DPP-4, DPP-8, and DPP-9 enzyme inhibition assays; in vitro biochemical assay |
Why This Matters
Reduced inhibition of DPP-8 and DPP-9 has been linked to lower preclinical toxicity signals (alopecia, thrombocytopenia, splenomegaly) in animal models, making this selectivity window a key discriminator for safety-conscious formulation development and toxicology study design.
- [1] Golightly LK, Drayna CC, McDermott MT. Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors. Clin Pharmacokinet. 2012;51(8):501-514. doi:10.1007/BF03261927 View Source
- [2] Lee B, Shi L, Kassel DB, et al. Pharmacokinetic, pharmacodynamic, and efficacy profiles of alogliptin, a novel inhibitor of dipeptidyl peptidase-4, in rats, dogs, and monkeys. Eur J Pharmacol. 2008;589(1-3):306-314. doi:10.1016/j.ejphar.2008.04.047 View Source
